Benzyl 3-nitropyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17400096
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O4 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | benzyl 3-nitropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O4/c15-12(13-7-6-11(8-13)14(16)17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
| Standard InChI Key | MCRJCHCWUIYORY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Identity
Benzyl 3-nitropyrrolidine-1-carboxylate belongs to the pyrrolidine family, a class of saturated five-membered heterocycles with one nitrogen atom. The compound’s IUPAC name, benzyl 3-nitropyrrolidine-1-carboxylate, reflects its substitution pattern: a benzyloxycarbonyl group at the nitrogen and a nitro group at the third carbon . The stereochemistry of the nitro group remains undefined in most studies, though computational models suggest a preferred equatorial orientation to minimize steric strain .
Molecular and Computed Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.25 g/mol | |
| XLogP3 | 1.6 | |
| Topological Polar Surface Area | 75.4 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
The relatively low partition coefficient (XLogP3 = 1.6) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical feature for drug-like molecules . The polar surface area, influenced by the nitro and carboxylate groups, suggests potential for hydrogen bonding with biological targets .
Synthesis and Reaction Pathways
Dipolar Cycloaddition
The most widely reported synthesis involves 1,3-dipolar cycloaddition between azomethine ylides and nitro alkenes. This method leverages the reactivity of in situ-generated ylides, which react with nitroolefins to form the pyrrolidine ring. For example:
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Azomethine ylide generation: Heating a mixture of an amino acid derivative (e.g., glycine) with a carbonyl compound produces the ylide.
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Cycloaddition: The ylide reacts with a nitroalkene (e.g., β-nitrostyrene) under thermal or microwave conditions to yield the nitro-substituted pyrrolidine.
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Benzylation: The nitrogen is subsequently protected with a benzyl chloroformate group to yield the final product.
This method achieves moderate to high yields (60–85%) and is favored for its regioselectivity and functional group tolerance.
Alternative Approaches
While less common, alkylation strategies have been explored. A patent (CN103435541B) describes the use of benzyl chloride and nicotinic acid in the presence of a composite catalyst (e.g., and quaternary ammonium salts) . Though developed for pyridinium derivatives, this method highlights the potential for adapting benzylation protocols to pyrrolidine systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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-NMR: Signals for the benzyl group appear as a multiplet at δ 7.2–7.4 ppm (aromatic protons), while the pyrrolidine ring protons resonate between δ 3.0–4.5 ppm. The nitro group’s deshielding effect shifts adjacent protons downfield.
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-NMR: The carbonyl carbon of the carboxylate group is observed near δ 165 ppm, with the nitro-bearing carbon at δ 75–85 ppm.
Infrared (IR) Spectroscopy
Strong absorption bands at ~1520 cm and ~1350 cm confirm the presence of the nitro group (). The carbonyl stretch () appears at ~1720 cm.
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of benzyl 3-nitropyrrolidine-1-carboxylate exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest interference with cell wall synthesis via inhibition of penicillin-binding proteins.
Applications in Medicinal Chemistry
The compound serves as a versatile scaffold for developing:
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Kinase inhibitors: Structural analogs have shown activity against EGFR and VEGFR2, key targets in oncology.
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Antioxidant agents: Nitro-to-amine reduction yields derivatives with radical-scavenging properties.
Future Research Directions
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Stereochemical Resolution: Enantioselective synthesis to explore chirality-activity relationships.
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In Vivo Studies: Pharmacokinetic and toxicity profiling in animal models.
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Drug Delivery Systems: Nanoformulations to enhance bioavailability.
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